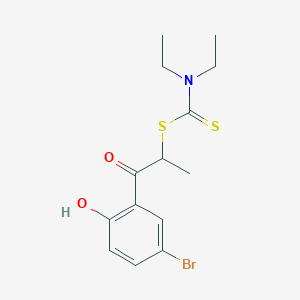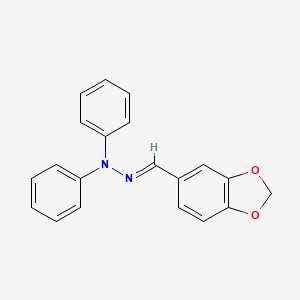
1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate
Overview
Description
1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromine atom, a hydroxy group, and a carbamodithioate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2-hydroxyacetophenone to obtain 5-bromo-2-hydroxyacetophenone . This intermediate is then reacted with appropriate reagents to introduce the oxopropan-2-yl and diethylcarbamodithioate groups. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The compound can participate in condensation reactions to form larger molecules, such as in the synthesis of heterocyclic compounds.
Scientific Research Applications
1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The bromine and hydroxy groups play a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-(5-Bromo-2-hydroxyphenyl)-1-oxopropan-2-yl diethylcarbamodithioate can be compared with other similar compounds, such as:
5-Bromo-2-hydroxyacetophenone: A precursor in the synthesis of the target compound, known for its use in various organic reactions.
1-(5-Bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione: Another brominated hydroxyphenyl compound with distinct chemical properties and applications.
6-(5-Bromo-2-hydroxyphenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile: A compound with a similar brominated hydroxyphenyl structure, used in drug development.
Properties
IUPAC Name |
[1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl] N,N-diethylcarbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2S2/c1-4-16(5-2)14(19)20-9(3)13(18)11-8-10(15)6-7-12(11)17/h6-9,17H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRHCSIDVDSPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC(C)C(=O)C1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333297 | |
| Record name | [1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl] N,N-diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314034-58-7 | |
| Record name | [1-(5-bromo-2-hydroxyphenyl)-1-oxopropan-2-yl] N,N-diethylcarbamodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101333297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(3-chloro-4-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide](/img/structure/B3868098.png)

![2-[(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-2-ACETAMIDOPROP-2-ENAMIDO]BUTANOIC ACID](/img/structure/B3868118.png)
![1-[1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-piperidinyl]-2-methyl-1-propanol](/img/structure/B3868132.png)
![3,4-dichloro-N-[[1-(3,4-dichlorobenzoyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3868148.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B3868151.png)
![2-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B3868153.png)

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3868159.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3868170.png)

![2-(4-bromophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B3868184.png)
![5-amino-3-[(Z)-1-cyano-2-(1,3-dimethyl-2-oxobenzimidazol-5-yl)ethenyl]-1-phenylpyrazole-4-carbonitrile](/img/structure/B3868197.png)
![4-methyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B3868203.png)
